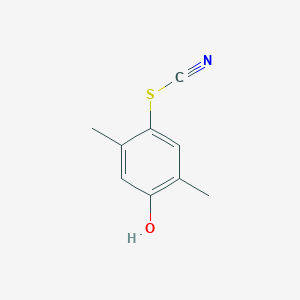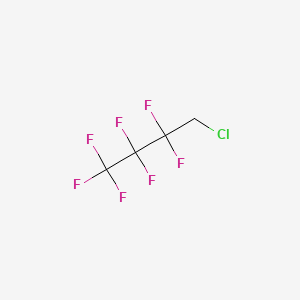
4-hydroxy-2,5-dimethylphenyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-2,5-dimethylphenyl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a phenol ring, which is further substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2,5-dimethylphenyl thiocyanate typically involves the thiocyanation of 2,5-dimethylphenol. One common method includes the reaction of 2,5-dimethylphenol with thiocyanogen (SCN)_2 in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiocyanation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
4-hydroxy-2,5-dimethylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield thiol derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
科学研究应用
4-hydroxy-2,5-dimethylphenyl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-hydroxy-2,5-dimethylphenyl thiocyanate involves its interaction with biological molecules through its thiocyanate and phenolic groups. These interactions can lead to the inhibition of microbial growth or modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dimethylphenol: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
4-Thiocyanatophenol: Lacks the methyl groups, which can influence its physical and chemical properties.
属性
分子式 |
C9H9NOS |
|---|---|
分子量 |
179.24 g/mol |
IUPAC 名称 |
(4-hydroxy-2,5-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-6-4-9(12-5-10)7(2)3-8(6)11/h3-4,11H,1-2H3 |
InChI 键 |
BUZNFXSCYITJEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1SC#N)C)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl (1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B8724975.png)
![3-[(2-Methoxyphenyl)sulfanyl]propanal](/img/structure/B8724983.png)



![2-(2-Methyl[1,3]dioxolane-2-yl)furan](/img/structure/B8725022.png)



